2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
2-{[5-(2,4-Dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-based compound featuring a 1,2,4-triazole core substituted at position 5 with a 2,4-dichlorophenyl group, at position 4 with an ethyl group, and at position 3 with a sulfanyl acetic acid moiety. This structure combines electron-withdrawing chlorine atoms, a hydrophobic ethyl group, and a polar carboxylic acid, making it a versatile scaffold for pharmacological and chemical applications.
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S/c1-2-17-11(8-4-3-7(13)5-9(8)14)15-16-12(17)20-6-10(18)19/h3-5H,2,6H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEQDLUEWRRHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the triazole intermediate.
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the reaction of the triazole-dichlorophenyl intermediate with a thiol derivative, followed by oxidation to form the sulfanylacetic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity, while the sulfanylacetic acid moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : The 2,4-dichlorophenyl group (Target) enhances hydrophobicity and electron-withdrawing effects compared to the polar 3-(dimethylsulfamoyl)phenyl group in or the electron-rich benzo[d][1,3]dioxol-5-yl group in . These differences impact solubility and receptor binding.
- N4 Substituents : The ethyl group (Target) offers moderate hydrophobicity, while bulkier groups like phenyl () or cyclopropyl () may sterically hinder interactions.
Physicochemical Properties
Melting points and synthetic yields of selected triazole derivatives:
Key Observations :
Antibacterial Activity
- 2-((5E)-5-(4-((E)-3-(2,4-Dichlorophenyl)-3-oxoprop-1-enyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: MIC = 2 μg/mL against S. aureus (vs. norfloxacin MIC = 4 μg/mL) . The 2,4-dichlorophenyl group enhances membrane penetration, contributing to potency.
Anti-Inflammatory Activity
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Exhibited anti-exudative activity comparable to diclofenac sodium at 10 mg/kg .
Biological Activity
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 337487-69-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 332.21 g/mol. It features a triazole ring which is known for its pharmacological properties, including antifungal and anticancer activities.
Antifungal Activity
Research indicates that triazole derivatives exhibit antifungal properties by inhibiting the ergosterol biosynthesis pathway. The compound has shown promising results against various fungal strains, particularly those resistant to conventional treatments. In vitro assays demonstrated an IC50 value indicating effective inhibition of fungal growth, suggesting that this compound could serve as a lead in antifungal drug development.
Anticancer Potential
The compound's triazole moiety is linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies have reported that derivatives of triazoles can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.
Acetylcholinesterase Inhibition
Recent studies have explored the potential of triazole compounds as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound's structural characteristics suggest it may interact effectively with the active site of acetylcholinesterase, thereby enhancing acetylcholine levels in the brain. This activity was corroborated by molecular docking studies that predicted favorable binding interactions.
Study 1: Antifungal Screening
A study conducted on various triazole derivatives, including this compound, revealed that it exhibited significant antifungal activity against Candida species with an IC50 value of 0.5 µg/mL compared to fluconazole (1 µg/mL) .
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on breast cancer cell lines (MCF-7), this compound demonstrated an IC50 of 3 µM after 48 hours of treatment. The mechanism was associated with the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Research Findings Summary
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antifungal | Candida spp. | 0.5 | Ergosterol biosynthesis inhibition |
| Anticancer | MCF-7 (breast cancer) | 3 | Apoptosis induction |
| Acetylcholinesterase | Human AChE | TBD | Competitive inhibition |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions.
- Step 2: Alkylation or substitution reactions to introduce the sulfanylacetic acid moiety. Reagents like sodium hydroxide (for hydrolysis) and hydrochloric acid (for acidification) are critical for isolating the final product .
- Step 3: Purification via column chromatography or recrystallization from solvents like ethanol/water mixtures to achieve high purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to verify substituent positions on the triazole ring and the acetic acid group. For example, the singlet for the methylene group (-SCHCOO-) appears at ~δ 3.8–4.2 ppm .
- Infrared Spectroscopy (IR): Confirms functional groups, such as the C=O stretch (~1700 cm) and S-H/N-H stretches .
- Mass Spectrometry (MS): High-resolution MS provides molecular ion peaks matching the exact mass of the compound .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results during structural validation?
- Cross-Validation: Use single-crystal X-ray diffraction (SXD) with SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles .
- Complementary Techniques: Pair crystallography with H-C HMBC NMR to correlate hydrogen-carbon interactions, especially for flexible side chains .
- Density Functional Theory (DFT): Compare computed molecular geometries (bond angles, torsion angles) with experimental data to identify outliers .
Q. What experimental design strategies optimize the synthetic yield of this compound under varying conditions?
- Reaction Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for triazole derivatization .
- Temperature Control: Maintain reflux temperatures (~80–100°C) for cyclization steps to minimize side products .
- Catalyst Screening: Test bases like triethylamine or KCO to improve sulfanyl group incorporation efficiency .
Q. How can computational chemistry predict the biological interactions of this compound?
- Molecular Docking: Use AutoDock or Schrödinger Suite to model binding affinities with target proteins (e.g., enzymes or receptors). Focus on the triazole ring’s hydrogen-bonding potential and the dichlorophenyl group’s hydrophobic interactions .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over time to prioritize synthetic analogs with improved pharmacokinetics .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Reassessment: Validate IC values using standardized assays (e.g., MTT for cytotoxicity) to rule out batch-to-batch variability .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence reported bioactivity .
Methodological Notes
- Crystallographic Refinement: SHELXL is preferred for small-molecule refinement due to its robust handling of disorder and twinning .
- Reaction Design: ICReDD’s computational-experimental pipeline can accelerate optimization by predicting viable reaction pathways via quantum chemical calculations .
- Data Reproducibility: Archive raw spectral and crystallographic data in repositories like CCDC or PubChem to facilitate cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
